Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-

Physical characterization Purity verification Thermal analysis

Procuring generic "dichlorodiphenyl sulfone" risks isomer misidentification, compromising analytical method validation. This authentic 2,4'-DCDPS (CAS 38980-51-7) is the exact reference standard required for impurity profiling in 4,4'-DCDPS monomer feedstock. • Validated GC marker: Distinct retention time on OV-225 columns with a 0.03% LOD for trace impurity quantification. • Verified identity: Confirmed melting point of 103-104 °C, clearly differentiated from the 4,4'-isomer (148 °C). • Process development utility: Ideal spike for separation efficiency studies using alkanol crystallization methods.

Molecular Formula C12H8Cl2O2S
Molecular Weight 287.2 g/mol
CAS No. 38980-51-7
Cat. No. B3052157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-
CAS38980-51-7
Molecular FormulaC12H8Cl2O2S
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H
InChIKeyYKWDWSGYZBURDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4′-Dichlorodiphenyl Sulfone: Isomer-Specific Reference Standard and Impurity Marker


Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- (CAS 38980-51-7), systematically named 2,4′-dichlorodiphenyl sulfone (2,4′-DCDPS), is an unsymmetrical diaryl sulfone with chlorine substituents at the ortho (2-) and para (4′-) positions of the two phenyl rings [1]. With molecular formula C₁₂H₈Cl₂O₂S and molecular weight 287.16 g/mol, this compound is one of six possible dichlorodiphenyl sulfone isomers [1]. It is generated as a by-product during the industrial synthesis of 4,4′-dichlorodiphenyl sulfone (4,4′-DCDPS, CAS 80-07-9), the high-volume monomer used to manufacture polysulfone and polyethersulfone engineering thermoplastics [1][2]. Unlike the symmetrical 4,4′-isomer, 2,4′-DCDPS possesses a kinked molecular architecture that fundamentally alters its physical properties, chromatographic behavior, and suitability for polymer synthesis [1].

1 Impurity marker for 4,4′-DCDPS monomer QC by GC or melting point.
2 Reference standard for chromatographic retention time calibration (OV-225 method).
3 Process development spike to validate isomer separation and crystallization efficiency.

Why 2,4′-DCDPS Cannot Replace 4,4′-DCDPS or Other Isomers


Purchasing a generic “dichlorodiphenyl sulfone” without specifying the exact isomer introduces substantial risk in analytical and synthetic applications. The six DCDPS isomers exhibit markedly different melting points, chromatographic retention times, solubility profiles, and polymerization reactivity [1]. Critically, the 2,4′-isomer (mp 103–104 °C) melts approximately 44 °C lower than the 4,4′-isomer (mp 148 °C), a difference that directly impacts solid-state handling, formulation, and identity verification [1][2]. In polymer synthesis, the kinked 2,4′-architecture disrupts chain linearity, whereas the symmetrical 4,4′-isomer yields the rigid, high-Tg thermoplastics required for aerospace and medical device applications [1]. For analytical laboratories, the 2,4′-isomer serves as a critical impurity marker: its GC retention time and detection limit (0.03% LOD on OV-225 columns) are distinct from the 3,4′- and 4,4′-isomers, making it indispensable for method validation and purity certification of monomer-grade 4,4′-DCDPS [1][2]. Substituting isomers without chromatographic verification would invalidate impurity profiling and risk non-compliance with polymer feedstock specifications [1].

Melting point 44 °C lower than 4,4′-DCDPS invalidates solid-state identity checks and storage handling assumptions.
Kinked ortho-substitution disrupts linear polysulfone architecture; replacement yields brittle, non-rigid polymers.
GC retention time and LOD differ from 3,4′- and 4,4′-isomers; isomer misassignment risks impurity underreporting.

Quantitative Differentiation from 4,4′-DCDPS and Related Analogs


Melting Point Depression for Identity Confirmation

2,4′-Dichlorodiphenyl sulfone exhibits a melting point of 103–104 °C (white needles from ethanol/water), as determined by Garty et al. in their authoritative synthesis and characterization of all six DCDPS isomers [1]. In direct head-to-head comparison, the symmetrical 4,4′-dichlorodiphenyl sulfone melts at 148 °C (lit. 147.5 °C), representing a quantified difference of approximately 44 °C [1][2]. The 3,4′-isomer (mp 109–110 °C) and 3,3′-isomer (mp 110–110.5 °C) occupy intermediate positions [1].

Melting point
Head-to-head
2,4′-DCDPS 103–104 °C vs. 4,4′-isomer 148 °C (Δ ≈ 44 °C)
Supports rapid isomer identity verification.
Recrystallized solid; capillary method.
Physical characterization Purity verification Thermal analysis

GC Resolution and Detection Limit Validation

Garty et al. developed a gas chromatographic method using a 2.5-m stainless steel column packed with 10% OV-225 on Chromosorb P that achieves baseline separation of the 3,3′-, 3,4′-, 4,4′-, and 2,4′-DCDPS isomers under isothermal conditions at 265 °C [1]. In this system, the 2,4′-isomer elutes after the 4,4′-isomer, with a limit of detection (LOD) of 0.03% in high-purity 4,4′-DCDPS using 2-μL injections of a 15% (w/w) solution in acetone [1]. At the 0.47% impurity level, the absolute standard deviation for the 2,4′-isomer determination was 0.004 (17% relative), based on five successive analyses [1]. By comparison, the 3,4′-isomer shows an LOD of 0.02% and an absolute SD of 0.014 (3.7% relative) [1].

GC detection
Head-to-head
LOD 0.03%, precision 0.004 SD (17% RSD) for 2,4′-isomer; 3,4′-isomer LOD 0.02%
Context-dependent method validation needed.
OV-225 column, 265 °C isothermal.
Chromatographic method validation Impurity profiling Monomer quality control

Isomer Ratio in Industrial Production Streams

According to the BASF patent (US 4,873,372) describing the isolation of polymer-grade 4,4′-dichlorodiphenyl sulfone, the 2,4′-isomer is present in crude DCDPS reaction mixtures at mass ratios of 0.5% to 20% relative to the 4,4′-isomer [1]. A subsequent patent (US 4,876,390) teaches adsorptive separation of 4,4′-DCDPS from crystallization residue containing the 2,4′- and 3,4′-isomers using zeolite adsorbents [2]. Modern patent literature (WO 2013/87594) confirms that DCDPS produced via SO₃ sulfonation of chlorobenzene yields an isomer distribution of approximately 90% 4,4′-, 5.5% 2,4′-, and 3.5% 3,4′-DCDPS . The target compound thus represents the second-most-abundant isomer in commercial DCDPS production streams.

Isomer ratio
Cross-study
2,4′-isomer ~5.5% of crude DCDPS; second-most abundant isomer.
Procurement as impurity standard justified.
SO₃/chlorobenzene process; patent data.
Industrial monomer purification Process chemistry Polymer feedstock specification

Solubility Differences Enabling Fractional Crystallization

The BASF isolation patent (US 4,873,372) discloses that treatment of crude DCDPS mixtures with alkanols (methanol to butanol) at 20–250 °C selectively dissolves the 2,4′- and 3,4′-isomers while leaving the less soluble 4,4′-isomer as a crystalline precipitate [1]. This differential solubility—exploited industrially for over four decades—stems from the asymmetric molecular geometry of the 2,4′-isomer, which disrupts crystal packing relative to the centrosymmetric 4,4′-isomer [1]. Although exact solubility values (g/100 mL) at controlled temperatures are not reported in the open literature for 2,4′-DCDPS specifically, the operational process window (0.1–10:1 alkanol-to-4,4′-DCDPS mass ratio) demonstrates that the 2,4′- and 3,4′-isomers are substantially more soluble under process conditions, a property that can be exploited for laboratory-scale purification by recrystallization from ethanol/water mixtures [1][2].

Solubility
Class-level
Preferentially soluble in alkanols; enables separation from 4,4′-isomer.
Review crystallization-based purity verification.
Qualitative; exact values not published.
Separation science Crystallization engineering Isomer purification

Structural Asymmetry and Polymer Incompatibility

The 2,4′-substitution pattern introduces a kink in the molecular axis that is incompatible with the linear, rigid-rod architecture required for high-performance polysulfones and polyethersulfones [1]. While 4,4′-DCDPS undergoes clean nucleophilic aromatic substitution polycondensation with bisphenol A (or other bisphenols) to yield high-molecular-weight thermoplastics with glass transition temperatures (Tg) near 185–230 °C, incorporation of the 2,4′-isomer disrupts chain packing, reduces crystallinity, and can lead to brittle fracture behavior [1][2]. A study on the structurally analogous 2,4′-dihydroxydiphenyl sulfone isomer demonstrated that polymers containing less than 20 wt% of the kinked isomer exhibited plastic fracture with diamond cavity formation, whereas increasing the isomer content to 35 wt% induced brittle fracture with craze cracking [2]. Although direct mechanical data for 2,4′-dichloro incorporation is not published, the structural principle—that ortho-substitution introduces chain kinking detrimental to mechanical integrity—is well established across sulfone polymer literature [1][2].

Polymer fit
Class-level
Kinked architecture disrupts chain linearity; not suitable as monomer.
Value as impurity standard for monomer QC.
Inferred from dihydroxy analog studies.
Polymer chemistry Structure–property relationships Monomer selection

Validated Applications for 2,4′-Dichlorodiphenyl Sulfone


Reference Standard for GC Impurity Profiling

Quality control laboratories in polysulfone and polyethersulfone manufacturing require authentic 2,4′-DCDPS to calibrate GC methods per the OV-225 column protocol established by Garty et al. [1]. The validated LOD of 0.03% and precision of 0.004 absolute SD at the 0.47% level [1] provide the quantitative framework for setting impurity acceptance criteria in monomer specifications. Procurement of high-purity 2,4′-DCDPS (confirmed by mp 103–104 °C) enables accurate retention time marking and external standard calibration for routine batch release testing.

Process Development for Isomer Separation

Chemical engineers developing improved DCDPS purification processes use 2,4′-DCDPS as a target impurity spike to evaluate separation efficiency. The BASF crystallization process (US 4,873,372) demonstrates that 2,4′- and 3,4′-isomers are selectively solubilized in alkanols while 4,4′-DCDPS crystallizes [1]. Spiking experiments with authentic 2,4′-DCDPS allow determination of partition coefficients and Mother Liquor recycle efficiency under varying solvent ratios (0.1–10:1) and temperature profiles (20–250 °C) [1].

Structure–Property Studies in Polymer Research

Academic and industrial polymer scientists investigating the effect of isomer incorporation on polysulfone mechanical properties require pure 2,4′-DCDPS as a model comonomer. While 4,4′-DCDPS yields linear, high-Tg thermoplastics, controlled incorporation of the kinked 2,4′-isomer at defined levels (e.g., 5–20 mol%) allows systematic study of chain-packing disruption, glass transition temperature depression, and fracture mechanism transitions from ductile to brittle behavior [1][2]. This research informs tolerance limits for isomeric impurities in commercial monomer specifications.

Synthetic Intermediate for Unsymmetrical Sulfones

The differentiated reactivity of the ortho- and para-chloro substituents in 2,4′-DCDPS makes it a strategic intermediate for synthesizing unsymmetrical diaryl sulfones with applications in medicinal chemistry and agrochemical discovery. The ortho-chlorine is activated toward nucleophilic aromatic substitution under different conditions than the para-chlorine, enabling sequential functionalization to generate structurally diverse sulfone libraries not accessible from the symmetrical 4,4′-isomer [1].

Application
Selection Property
Validation Focus
GC impurity profiling
Isomer-specific retention time and LOD
Chromatographic method calibration
Isomer separation process development
Differential solubility in alkanols
Crystallization efficiency assessment
Polymer structure–property studies
Kinked monomer architecture
Mechanical property impact evaluation
Unsymmetrical sulfone synthesis
Differentiated ortho/para reactivity
Sequential functionalization verification
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